Ibudilast

Description

Structure

3D Structure

Properties

IUPAC Name |

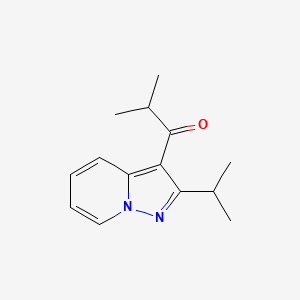

2-methyl-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVFLBOZORBYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049007 | |

| Record name | Ibudilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ibudilast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.79e-01 g/L | |

| Record name | Ibudilast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50847-11-5 | |

| Record name | Ibudilast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50847-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibudilast [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050847115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibudilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibudilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-[2-(propan-2-yl)pyrazolo[1,5-a]pyridin-3-yl]propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUDILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0TTH61XC5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ibudilast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ibudilast's Mechanism of Action in Neuroinflammation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibudilast (MN-166) is a small-molecule, orally bioavailable neuroimmune modulator with a multi-faceted mechanism of action that positions it as a compelling therapeutic candidate for a range of neuroinflammatory and neurodegenerative diseases.[1] Initially developed for asthma and post-stroke complications, its ability to cross the blood-brain barrier and engage with key inflammatory pathways in the central nervous system (CNS) has led to extensive research in conditions such as multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), and neuropathic pain.[1][2] This technical guide provides a comprehensive overview of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and development.

At its core, this compound exerts its anti-inflammatory and neuroprotective effects through three primary mechanisms: 1) non-selective inhibition of phosphodiesterases (PDEs), leading to increased cyclic nucleotide signaling; 2) allosteric inhibition of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine; and 3) antagonism of Toll-like receptor 4 (TLR4), a key innate immune receptor.[3] This pleiotropic activity results in the attenuation of glial cell activation, a reduction in pro-inflammatory cytokine production, an increase in anti-inflammatory mediators, and the promotion of neurotrophic factor release.[3]

Core Mechanisms of Action

Phosphodiesterase (PDE) Inhibition

This compound is a non-selective inhibitor of several phosphodiesterase isoforms, enzymes that catalyze the breakdown of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] By inhibiting PDEs, particularly isoforms 3, 4, 10, and 11, this compound elevates intracellular levels of cAMP and cGMP.[3] This increase in cyclic nucleotides activates downstream signaling cascades, such as the protein kinase A (PKA) pathway, which in turn modulates the transcription of inflammatory genes.[4] The inhibition of PDE4 is particularly relevant, as this isoform is predominantly found in immune and CNS cells and its inhibition is strongly associated with anti-inflammatory effects.[5]

Macrophage Migration Inhibitory Factor (MIF) Inhibition

This compound acts as a non-competitive, allosteric inhibitor of macrophage migration inhibitory factor (MIF), a pleiotropic cytokine that plays a critical role in the innate immune response and inflammation.[4] MIF promotes the production of various pro-inflammatory mediators and is involved in the activation and migration of immune cells. By binding to an allosteric site on MIF, this compound inhibits its tautomerase activity and its ability to signal through its receptors, such as CD74, thereby dampening the inflammatory cascade.

Toll-like Receptor 4 (TLR4) Antagonism

This compound has been shown to act as an antagonist of Toll-like receptor 4 (TLR4), a pattern recognition receptor that plays a central role in the innate immune response to pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and damage-associated molecular patterns (DAMPs).[3] TLR4 activation on glial cells, particularly microglia, triggers downstream signaling pathways, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines.[3] By inhibiting TLR4 signaling, this compound can effectively suppress this key trigger of neuroinflammation.

Data Presentation

Table 1: this compound Phosphodiesterase (PDE) Inhibition Profile

| PDE Isoform | IC50 Value | Species/Assay Condition | Reference |

| PDE1a | 53 µM | Not specified | [1] |

| PDE2 | 35 µM | Not specified | [1] |

| PDE3 | 48 µM | Not specified | [1] |

| PDE4 | 12 µM | Not specified | [1] |

| PDE4A | 54 nM | Human recombinant | |

| PDE4B | 65 nM | Human recombinant | |

| PDE4C | 239 nM | Human recombinant | |

| PDE4D | 166 nM | Human recombinant | |

| PDE5 | 10 µM | Not specified | [1] |

| PDE10 | Inhibited | - | |

| PDE11 | Inhibited | - |

Note: IC50 values for PDE10 and PDE11 are not consistently reported with precise figures in the reviewed literature, though inhibition is noted.

Table 2: this compound's Effect on Cytokine and Inflammatory Mediator Production

| Mediator | Effect | Cell Type/Model | Quantitative Data (IC50 or % change) | Reference |

| TNF-α | Suppression | LPS-stimulated human whole blood | IC50 = 6.2 µM | |

| TNF-α | Suppression | Activated microglia | Dose-dependent suppression | |

| IL-1β | Suppression | Activated microglia | Dose-dependent suppression | |

| IL-6 | Suppression | Activated microglia | Dose-dependent suppression | |

| Nitric Oxide (NO) | Suppression | Activated microglia | Dose-dependent suppression | |

| Reactive Oxygen Species (ROS) | Suppression | Activated microglia | Dose-dependent suppression | |

| IL-10 | Enhancement | Activated microglia | Dose-dependent enhancement | |

| Leukotriene B4 | Suppression | fMLP-stimulated human whole blood | IC50 = 2.5 µM |

Table 3: Clinical Trial Data on Brain Atrophy in Progressive Multiple Sclerosis (SPRINT-MS Trial)

| Parameter | This compound Group | Placebo Group | Relative Reduction | P-value | Reference |

| Rate of change in brain parenchymal fraction (per year) | -0.0010 | -0.0019 | 48% | 0.04 |

Experimental Protocols

In Vitro Microglia Activation and Cytokine Measurement

This protocol describes a general method for assessing the effect of this compound on pro-inflammatory cytokine production in cultured microglia.

a. Cell Culture and Activation:

-

Isolate primary microglial cells from the cerebral cortices of neonatal rodents (e.g., mice or rats) or use a microglial cell line (e.g., BV-2).

-

Culture the cells in appropriate media (e.g., DMEM with 10% FBS) until they reach a suitable confluency.

-

Pre-treat the microglial cultures with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).

-

Induce a pro-inflammatory state by stimulating the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL).

b. Cytokine Quantification (ELISA or Multiplex Assay):

-

After the stimulation period (e.g., 24 hours), collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead-based assays (e.g., Luminex) according to the manufacturer's instructions.

-

Normalize the cytokine concentrations to the total protein content of the corresponding cell lysates if necessary.

Immunocytochemistry for Microglial Activation Markers

This protocol outlines a method to visualize the effect of this compound on the expression of microglial activation markers.

-

Culture and treat microglial cells on glass coverslips as described in the protocol above.

-

After treatment, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

Incubate the cells with a primary antibody against a microglial activation marker (e.g., Iba1, CD68) diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize and capture images using a fluorescence microscope.

NF-κB Reporter Assay

This protocol describes a method to assess the effect of this compound on the activation of the NF-κB signaling pathway.

-

Use a cell line (e.g., HEK293) that has been stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Plate the reporter cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a known activator of the NF-κB pathway (e.g., TNF-α or LPS).

-

After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure luciferase activity using a luminometer and a commercially available luciferase assay kit.

-

A decrease in luciferase activity in this compound-treated cells compared to stimulated control cells indicates inhibition of the NF-κB pathway.

Mandatory Visualizations

This compound's PDE Inhibition Pathway

This compound's TLR4 and MIF Inhibition Pathways

Experimental Workflow for this compound on Microglia

Conclusion

This compound's multifaceted mechanism of action, targeting key nodes of neuroinflammatory pathways, underscores its therapeutic potential in a variety of neurological disorders. Its ability to concurrently inhibit phosphodiesterases, MIF, and TLR4 provides a broad-spectrum anti-inflammatory and neuroprotective effect. The quantitative data from preclinical and clinical studies, coupled with the detailed experimental protocols provided herein, offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this compound. The continued investigation into its pleiotropic effects will be crucial in defining its role in the future treatment landscape for neurodegenerative and neuroinflammatory diseases.

References

- 1. This compound, PDE inhibitor (CAS 50847-11-5) | Abcam [abcam.com]

- 2. This compound | PDE inhibitor | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Preferential inhibition of human phosphodiesterase 4 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor this compound for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence [mdpi.com]

Ibudilast: A Non-Selective Phosphodiesterase Inhibitor for CNS Disorders - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibudilast (3-isobutyryl-2-isopropylpyrazolo-[1,5-a]pyridine) is an orally bioavailable, blood-brain barrier-penetrant small molecule that functions as a non-selective phosphodiesterase (PDE) inhibitor. Initially approved for the treatment of bronchial asthma and post-stroke complications in Japan, this compound has garnered significant attention for its therapeutic potential in a range of central nervous system (CNS) disorders, including multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS). Its multifaceted mechanism of action, primarily centered on the inhibition of several PDE subtypes, leads to the modulation of key intracellular signaling pathways that govern neuroinflammation and neuroprotection. This technical guide provides an in-depth overview of this compound's core pharmacology, presenting quantitative data on its inhibitory activity, detailing relevant experimental protocols, and visualizing the intricate signaling pathways it modulates.

Core Mechanism of Action: Non-Selective Phosphodiesterase Inhibition

This compound exerts its pleiotropic effects primarily through the non-selective inhibition of several phosphodiesterase (PDE) enzymes. PDEs are crucial in regulating intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP and cGMP, thereby activating downstream effector proteins such as Protein Kinase A (PKA) and Protein Kinase G (PKG). This modulation of cyclic nucleotide signaling is central to this compound's anti-inflammatory and neuroprotective properties.

Data Presentation: this compound's PDE Inhibitory Profile

The inhibitory activity of this compound against various PDE subtypes is a critical aspect of its pharmacological profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for different human recombinant PDE enzymes as reported in the literature. It is important to note that variations in IC50 values can arise from different experimental conditions.

| PDE Subtype | IC50 (nM) | Reference(s) |

| PDE3A | ~1,000 - 10,000 | [1] |

| PDE4A | 54 | [2][3] |

| PDE4B | 65 | [2][3] |

| PDE4C | 239 | [2][3] |

| PDE4D | 166 | [2][3] |

| PDE10 | ~1,000 - 10,000 | [1] |

| PDE11 | ~1,000 - 10,000 | [1] |

Note: Some sources indicate preferential inhibition of PDE3, 4, 10, and 11 with IC50 values in the range of approximately 1-10 µM.[1]

Key Signaling Pathways Modulated by this compound

The therapeutic effects of this compound in CNS disorders are largely attributed to its ability to modulate signaling pathways involved in neuroinflammation and neuroprotection. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.

This compound's Anti-Inflammatory Signaling Cascade

This compound's primary anti-inflammatory mechanism involves the inhibition of PDE4 in immune cells, particularly microglia and astrocytes. This leads to an increase in intracellular cAMP, which in turn activates PKA. PKA can then phosphorylate and inhibit downstream targets involved in the pro-inflammatory response, such as the transcription factor NF-κB.

Caption: this compound's anti-inflammatory signaling pathway.

Neuroprotective Signaling Pathway of this compound

Beyond its anti-inflammatory effects, this compound also promotes neuroprotection through the elevation of cyclic nucleotides, which can lead to the increased expression of neurotrophic factors.

Caption: this compound's neuroprotective signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on CNS disorders.

In Vitro Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization-Based)

This protocol outlines a common method for determining the IC50 value of a compound against a specific PDE isozyme.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific PDE isozymes (e.g., PDE4).

-

Principle: This assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled substrate (e.g., FAM-cAMP) upon enzymatic cleavage by a PDE. The small, fluorescently labeled substrate rotates rapidly in solution, resulting in low FP. When bound to a larger antibody (after the reaction is stopped), the rotation slows, and the FP increases. PDE activity reduces the amount of substrate available to bind to the antibody, thus lowering the FP signal. An inhibitor will prevent this decrease.

-

Materials:

-

Recombinant human PDE enzyme (e.g., PDE4D)

-

Fluorescently labeled substrate (e.g., FAM-cAMP)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

This compound stock solution (in DMSO)

-

Binding agent (antibody specific for the substrate)

-

384-well black microplate

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. Also, prepare a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the diluted this compound or control solutions to the wells of the microplate.

-

Add the diluted PDE enzyme to all wells except the negative control.

-

Initiate the reaction by adding the fluorescently labeled substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the binding agent.

-

Incubate for a short period to allow for binding equilibrium.

-

Read the fluorescence polarization on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the positive and negative controls.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis (e.g., four-parameter logistic curve).

-

Measurement of Intracellular cAMP and cGMP Levels (ELISA-Based)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP and cGMP.[4]

-

Objective: To quantify the levels of intracellular cAMP and cGMP in cultured CNS cells (e.g., microglia, astrocytes) following treatment with this compound.

-

Principle: This is a competitive immunoassay where cAMP or cGMP in the sample competes with a fixed amount of labeled (e.g., horseradish peroxidase-conjugated) cAMP or cGMP for binding to a limited number of antibody-binding sites. The amount of labeled cyclic nucleotide bound to the antibody is inversely proportional to the concentration of the unlabeled cyclic nucleotide in the sample.

-

Materials:

-

Cultured CNS cells (e.g., primary microglia)

-

This compound

-

Cell lysis buffer

-

cAMP or cGMP ELISA kit (containing antibody-coated plates, labeled cyclic nucleotide, standards, wash buffer, and substrate)

-

Microplate reader

-

-

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Lyse the cells using the provided lysis buffer to release intracellular cyclic nucleotides.

-

Add the cell lysates and a series of known standards to the wells of the antibody-coated plate.

-

Add the labeled cAMP or cGMP to each well.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to allow for color development.

-

Stop the reaction and read the absorbance on a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of cAMP or cGMP in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the cyclic nucleotide concentrations to the total protein concentration of the cell lysate.

-

In Vitro Microglial Activation Assay

This protocol details a method to assess the effect of this compound on microglial activation, focusing on morphological changes and cytokine production.[1][5]

-

Objective: To evaluate the ability of this compound to suppress the pro-inflammatory activation of microglia in vitro.

-

Principle: Microglia, the resident immune cells of the CNS, become activated in response to inflammatory stimuli such as lipopolysaccharide (LPS). This activation is characterized by a morphological shift from a ramified to an amoeboid shape and the release of pro-inflammatory cytokines. The effect of this compound on these activation markers can be quantified.

-

Materials:

-

Primary microglial cell culture or a microglial cell line

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell culture medium and supplements

-

Immunostaining reagents: primary antibodies (e.g., anti-Iba1 for microglia, anti-CD68 for activated microglia), fluorescently labeled secondary antibodies, and a nuclear counterstain (e.g., DAPI).

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

-

Fluorescence microscope

-

Microplate reader

-

-

Procedure:

-

Cell Culture and Treatment:

-

Culture microglia in appropriate medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).

-

Stimulate the microglia with LPS (e.g., 100 ng/mL) for a designated period (e.g., 24 hours).

-

-

Morphological Analysis:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with primary antibodies against Iba1 and CD68.

-

Incubate with fluorescently labeled secondary antibodies and DAPI.

-

Image the cells using a fluorescence microscope.

-

Analyze the images to quantify changes in cell morphology (e.g., ramified vs. amoeboid) and the expression of activation markers.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant before lysing the cells.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

-

Data Analysis:

-

Quantify the percentage of activated (amoeboid) microglia in each treatment group.

-

Measure the fluorescence intensity of activation markers.

-

Determine the concentration of each cytokine in the culture medium.

-

Compare the results from this compound-treated groups to the LPS-only and vehicle control groups.

-

Clinical Efficacy in CNS Disorders: Quantitative Outcomes

This compound has been investigated in several clinical trials for its efficacy in treating progressive forms of multiple sclerosis and amyotrophic lateral sclerosis. The following tables summarize key quantitative outcomes from these studies.

SPRINT-MS Trial in Progressive Multiple Sclerosis

The SPRINT-MS (Secondary and Primary Progressive this compound NeuroNEXT) trial was a Phase 2 study that evaluated the efficacy and safety of this compound in patients with progressive MS.[6][7][8][9][10][11][12][13]

| Outcome Measure | This compound Group | Placebo Group | p-value | Reference(s) |

| Rate of Brain Atrophy (Brain Parenchymal Fraction Change/Year) | -0.0010 | -0.0019 | 0.04 | [7] |

| Reduction in Brain Atrophy Progression | 48% | - | 0.04 | [6][9][10] |

| Gray Matter Atrophy Reduction | 35% | - | 0.038 | [14] |

| New or Enlarging T2 Lesions (% of patients) | 37.2% | 29.0% | 0.82 | [14] |

| New T1 Hypointense Lesions (% of patients) | 33.3% | 23.5% | 0.11 | [14] |

| Macular Volume Loss (mm³/year) in Spectralis OCT patients | -0.00503 | -0.03659 | 0.044 | [15] |

Clinical Trials in Amyotrophic Lateral Sclerosis (ALS)

Several studies have explored the potential of this compound in slowing disease progression in ALS.

Phase 1b/2a Biomarker Study (NCT02714036) [16][17][18][19]

| Biomarker | Change from Baseline (Median) | p-value | Reference(s) |

| PBR28-PET SUVR (Motor Cortices) | 0.002 | 0.5 | [17][18] |

| Serum Neurofilament Light (NfL) (pg/mL) | 0.4 | 0.2 | [17][18] |

COMBAT-ALS Phase 2b/3 Trial (NCT04057898) - Interim Analysis [17][20][21]

| Outcome Measure (Correlation between 6 and 12-month data) | Spearman Rank Coefficient | Reference(s) |

| Combined Assessment of Function and Survival (CAFS) | 0.71 | [20] |

| Modified CAFS Score | 0.70 | [20] |

| ALSFRS-R Total Score | 0.69 | [20] |

| Bulbar Score | 0.74 | [20] |

| Fine Motor Score | 0.71 | [20] |

| Gross Motor Score | 0.67 | [20] |

Note: The COMBAT-ALS trial is ongoing, and these are interim results.

Conclusion

This compound's profile as a non-selective PDE inhibitor with the ability to cross the blood-brain barrier makes it a compelling therapeutic candidate for a variety of CNS disorders characterized by neuroinflammation and neurodegeneration. Its mechanism of action, centered on the elevation of intracellular cAMP and cGMP, leads to a cascade of anti-inflammatory and neuroprotective effects. The quantitative data from preclinical and clinical studies, particularly the promising results in slowing brain atrophy in progressive MS, underscore its potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted pharmacology of this compound and its potential applications in neurology. Future research will likely focus on elucidating the precise contributions of each inhibited PDE subtype to its overall therapeutic effect and on further defining its clinical efficacy in larger, long-term studies.

References

- 1. criver.com [criver.com]

- 2. Preferential inhibition of human phosphodiesterase 4 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 5. How to Identify Activated Microglia | Proteintech Group [ptglab.com]

- 6. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 7. This compound Slows Progression of Brain Atrophy in Multiple Sclerosis - Mass General Advances in Motion [advances.massgeneral.org]

- 8. NN102 SPRINT-MS – NeuroNEXT [neuronext.org]

- 9. This compound | MS Trust [mstrust.org.uk]

- 10. Surprisingly good Phase II results for this compound in progressive MS - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 12. mssociety.org.uk [mssociety.org.uk]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Effects of this compound on MRI Measures in the Phase 2 SPRINT-MS Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Optical Coherence Tomography Outcomes from SPRINT-MS, a multicenter, randomized, double-blind trial of this compound in progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. neurologylive.com [neurologylive.com]

- 18. This compound (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. trial.medpath.com [trial.medpath.com]

- 21. alsnewstoday.com [alsnewstoday.com]

Ibudilast's Targeted Inhibition of TLR4 Signaling in Microglial Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibudilast (MN-166) is a multi-faceted small molecule, initially recognized for its role as a non-selective phosphodiesterase (PDE) inhibitor.[1] Emerging evidence has robustly characterized it as a potent antagonist of Toll-like receptor 4 (TLR4), a key mediator of innate immunity and neuroinflammation.[2][3] This guide provides an in-depth technical overview of this compound's mechanism of action, focusing on its targeted inhibition of TLR4 signaling pathways within microglia. By attenuating microglial activation, this compound presents a promising therapeutic strategy for a range of neurodegenerative and neuroinflammatory disorders, including multiple sclerosis, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[2][3] This document consolidates quantitative data, details key experimental protocols, and visualizes the complex signaling cascades involved.

The Central Role of TLR4 in Microglial Activation

Microglia, the resident immune cells of the central nervous system (CNS), are primary drivers of neuroinflammation.[4] Their activation is tightly regulated, and dysregulation can lead to chronic inflammation and neuronal damage.[2] TLR4 is a critical pattern recognition receptor expressed on the surface of microglia that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from stressed or dying cells.[4][5]

Upon ligand binding, TLR4, in conjunction with its co-receptor myeloid differentiation factor 2 (MD-2), initiates a conformational change that triggers two primary downstream signaling cascades: the MyD88-dependent and the MyD88-independent (TRIF-dependent) pathways.[4][6]

-

MyD88-Dependent Pathway: This pathway rapidly activates nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) like p38, JNK, and ERK.[7][8] This leads to the transcription and subsequent release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[1][7]

-

MyD88-Independent (TRIF-Dependent) Pathway: This pathway leads to the activation of interferon regulatory factor 3 (IRF3), resulting in the production of type I interferons. It also contributes to a later wave of NF-κB activation.[4]

The culmination of TLR4 signaling in microglia is a shift to a pro-inflammatory M1 phenotype, characterized by the release of cytotoxic molecules including reactive oxygen species (ROS) and nitric oxide (NO), exacerbating neuronal injury.[4][9][10]

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Repurposing this compound to mitigate Alzheimer’s disease by targeting inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Targeting of Microglial Activation: New Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insight into TLR4/MD-2 activation by synthetic LPS mimetics with distinct binding modes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | TLR4 Targeting as a Promising Therapeutic Strategy for Alzheimer Disease Treatment [frontiersin.org]

- 7. This compound‐Mediated Suppression of Neuronal TLR4 in the Prefrontal Cortex Mitigates Methamphetamine‐Induced Neuroinflammation and Addictive Behaviours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Attenuates Folic Acid-Induced Acute Kidney Injury by Blocking Pyroptosis Through TLR4-Mediated NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective role of phosphodiesterase inhibitor this compound on neuronal cell death induced by activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential therapeutic effects of this compound and retinoic acid against cuprizone-induced behavioral and biochemical changes in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

Ibudilast's Attenuation of Glial Cell and Astrocyte Activation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, predominantly mediated by the activation of glial cells—microglia and astrocytes—is a critical pathological component of numerous neurological disorders. Ibudilast (MN-166), a small molecule, multi-target drug, has emerged as a promising therapeutic agent owing to its potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates glial cell and astrocyte activation. We will detail its primary modes of action, including the inhibition of phosphodiesterases and antagonism of Toll-like receptor 4, and delineate the subsequent effects on key inflammatory signaling pathways. This guide also compiles quantitative data from pivotal studies, presents detailed experimental protocols for assessing this compound's efficacy, and visualizes the underlying molecular interactions and experimental workflows.

Introduction to this compound and Glial Cell Activation

Glial cells, once considered merely supportive to neurons, are now recognized as active participants in central nervous system (CNS) homeostasis and pathology.[1] Microglia, the resident immune cells of the CNS, and astrocytes, the most abundant glial cell type, can become activated in response to injury or disease.[2] This activation, while intended to be protective, can become chronic and dysregulated, leading to the sustained production of pro-inflammatory cytokines, chemokines, reactive oxygen species, and other cytotoxic factors that contribute to neuronal damage and disease progression.[2][3]

This compound is a brain-penetrant, orally bioavailable drug with a multi-faceted mechanism of action that makes it a compelling candidate for treating neuroinflammatory conditions.[4][5] It is a non-selective phosphodiesterase (PDE) inhibitor and also functions as a Toll-like receptor 4 (TLR4) antagonist.[1][2] These actions converge to suppress the activation of both microglia and astrocytes, thereby reducing the production of detrimental pro-inflammatory mediators and promoting a more neuroprotective environment.[3][6] Clinical and preclinical studies have demonstrated its potential in various neurological disorders, including multiple sclerosis, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[4][7]

Core Mechanisms of Action

This compound exerts its modulatory effects on glial cells through two primary, interconnected mechanisms:

Phosphodiesterase (PDE) Inhibition

This compound non-selectively inhibits several PDE isoenzymes, with notable activity against PDE3, PDE4, PDE10, and PDE11.[1] PDEs are enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers. By inhibiting PDEs, this compound increases the intracellular concentrations of cAMP and cGMP, leading to the activation of downstream signaling pathways, including Protein Kinase A (PKA) and Protein Kinase G (PKG).[6]

In astrocytes, the elevation of cAMP and cGMP has been shown to be neuroprotective. For instance, increased cGMP levels can attenuate apoptosis in astrocytes.[5] In microglia, elevated cAMP levels are generally associated with a suppression of pro-inflammatory responses.[3]

Toll-Like Receptor 4 (TLR4) Antagonism

TLR4 is a pattern recognition receptor expressed on the surface of microglia that plays a crucial role in the innate immune response.[2] When activated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) released from injured cells, TLR4 initiates a signaling cascade that culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB).[8] NF-κB then translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[8] this compound acts as a TLR4 antagonist, thereby inhibiting this pro-inflammatory signaling cascade at its origin.[1][2]

Signaling Pathways Modulated by this compound

The dual actions of this compound on PDE and TLR4 result in the modulation of key intracellular signaling pathways that govern glial cell activation and inflammatory responses.

Quantitative Data on this compound's Effects

The following tables summarize quantitative findings from key preclinical and clinical studies investigating the impact of this compound on glial cell activation and related markers.

Table 1: In Vitro Effects of this compound on Glial Cells

| Cell Type | Stimulus | This compound Concentration | Measured Parameter | Result | Citation |

| Mouse Microglia (BV-2) | HIV-1 Tat | Not specified | TNF-α mRNA | ~12-fold increase with Tat, significantly inhibited by this compound | [9] |

| Primary Astrocytes | H₂O₂ | 10 - 100 µM | Cell Viability | Significantly attenuated H₂O₂-induced decrease | [5] |

| Primary Astrocytes | H₂O₂ | 10 - 100 µM | Caspase-3 Activity | Dose-dependent inhibition of H₂O₂-induced increase | [5] |

| Primary Astrocytes | None | 10 - 100 µM | cGMP Level | Dose-dependent increase | [5] |

Table 2: In Vivo and Clinical Effects of this compound

| Study Population | Condition | This compound Dose | Measured Parameter | Result | Citation |

| Rats | Morphine Consumption | Not specified | Hippocampal Astrocytic Density | Increased with morphine, significantly reduced by this compound | [10] |

| Rats | Morphine Consumption | Not specified | Length of Astrocytic Processes | Increased with morphine, normalized by this compound | [10] |

| Transgenic Rat Model of AD | Alzheimer's Disease | Not specified | Hippocampal Amoeboid/Ramified Microglia Ratio | Significantly reduced with this compound treatment | [2] |

| Progressive MS Patients | Multiple Sclerosis | Up to 100 mg/day | Slowly Enlarging Lesion Volume | 23% reduction compared to placebo | [10] |

| Progressive MS Patients | Multiple Sclerosis | Up to 100 mg/day | Serum and CSF GFAP Levels | No significant effect compared to placebo | [4] |

| Progressive MS Patients | Multiple Sclerosis | Up to 100 mg/day | Serum and CSF Contactin Levels | No significant effect compared to placebo | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on glial cell and astrocyte activation.

Primary Glial Cell Culture

Objective: To isolate and culture primary microglia or astrocytes from neonatal mouse or rat pups for in vitro experiments.

Protocol for Primary Astrocyte Culture (adapted from[11][12][13]):

-

Preparation:

-

Coat T75 flasks with Poly-D-Lysine (or Poly-L-ornithine) and incubate for at least 1 hour at 37°C. Rinse twice with sterile water and allow to dry.

-

Prepare dissection medium (e.g., HBSS with glucose and penicillin/streptomycin) and culture medium (e.g., DMEM/F12 with 10% FBS and penicillin/streptomycin).

-

-

Dissection and Dissociation:

-

Euthanize postnatal day 0-2 (P0-P2) mouse or rat pups according to approved institutional animal care protocols.

-

Dissect cortices in ice-cold dissection medium. Remove meninges.

-

Mince the cortical tissue and transfer to a tube containing a trypsin-EDTA solution (e.g., 0.25%).

-

Incubate at 37°C for 15 minutes.

-

Stop trypsinization by adding an equal volume of culture medium.

-

Gently triturate the tissue with a serological pipette until a single-cell suspension is obtained.

-

-

Plating and Culture:

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh culture medium.

-

Plate the cell suspension into the coated T75 flasks.

-

Incubate at 37°C in a 5% CO₂ incubator. Change the medium after 24 hours and then every 2-3 days.

-

After 7-10 days, a confluent layer of astrocytes will form. To remove microglia and oligodendrocyte precursor cells (OPCs), shake the flasks on an orbital shaker.

-

The remaining adherent cells are a highly enriched astrocyte population (>95% GFAP positive).[5]

-

Immunocytochemistry for Glial Fibrillary Acidic Protein (GFAP)

Objective: To visualize and quantify astrocyte activation by staining for the intermediate filament protein GFAP.

Protocol (adapted from):

-

Cell Preparation:

-

Culture astrocytes on glass coverslips.

-

Treat with this compound and/or an inflammatory stimulus (e.g., LPS) for the desired duration.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash three times with PBS.

-

Block with a blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.

-

Incubate with a primary antibody against GFAP (e.g., rabbit anti-GFAP) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Image using a fluorescence microscope.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To measure the concentration of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant of cultured glial cells.

Protocol (Sandwich ELISA, adapted from[1]):

-

Plate Coating:

-

Coat the wells of a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) diluted in coating buffer.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate three times.

-

Prepare a standard curve by serially diluting a known concentration of the recombinant cytokine.

-

Add standards and cell culture supernatants to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate three times.

-

Add a biotinylated detection antibody specific for the cytokine to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Substrate Development and Measurement:

-

Wash the plate five times.

-

Add a TMB substrate solution to each well.

-

Incubate until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on glial cell activation.

Conclusion

This compound represents a significant therapeutic candidate for neurological disorders characterized by neuroinflammation. Its ability to concurrently inhibit phosphodiesterases and antagonize TLR4 provides a powerful, multi-pronged approach to attenuating the activation of microglia and astrocytes. By increasing intracellular cyclic nucleotides and blocking a key innate immune signaling pathway, this compound effectively reduces the production of pro-inflammatory cytokines and promotes a neuroprotective glial phenotype. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of this compound and other glial-modulating therapies. Further research focusing on dose-response relationships in various disease models and the long-term consequences of its immunomodulatory effects will be crucial in fully elucidating its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Single Nucleus Transcriptomics Reveals Pervasive Glial Activation in Opioid Overdose Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Phosphodiesterase Inhibitor and Toll-Like Receptor-4 Antagonist, Improves Hemorrhagic Shock and Reperfusion-Induced Left Ventricular Dysfunction by Reducing Myocardial Tumor Necrosis Factor α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nose to brain delivery of this compound micelles for treatment of multiple sclerosis in an experimental autoimmune encephalomyelitis animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Astrocytic cAMP Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The glial cell modulator this compound attenuates neuroinflammation and enhances retinal ganglion cell viability in glaucoma through protein kinase A signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TLR4/NF-κB axis signaling pathway-dependent up-regulation of miR-625-5p contributes to human intervertebral disc degeneration by targeting COL1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glial Activation and Glucose Metabolism in a Transgenic Amyloid Mouse Model: A Triple-Tracer PET Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Ibudilast and Macrophage Migration Inhibitory Factor (MIF) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular interactions between Ibudilast (AV-411), a multi-faceted anti-inflammatory agent, and the macrophage migration inhibitory factor (MIF). This compound has been identified as a non-competitive, allosteric inhibitor of MIF, a key cytokine implicated in a wide range of inflammatory diseases and cancer.[1][2] This document details the quantitative parameters of this inhibition, outlines the experimental protocols for its characterization, and visually represents the underlying signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting the MIF signaling axis.

Introduction to this compound and MIF

This compound (3-isobutyryl-2-isopropylpyrazolo-[1,5-a]pyridine) is a small molecule drug initially developed for the treatment of asthma and cerebrovascular disorders.[2][3] Its therapeutic effects are attributed to its broad anti-inflammatory properties, which include the inhibition of phosphodiesterases (PDEs) and, more recently discovered, the modulation of glial cell activation and the inhibition of macrophage migration inhibitory factor (MIF).[1][4]

MIF is a pleiotropic cytokine that plays a critical role in the innate immune response.[1][5] It is expressed by a variety of immune and non-immune cells and is a key regulator of inflammation.[5] MIF exerts its biological functions through binding to its primary receptor, CD74, and co-receptors such as CXCR2 and CXCR4, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[1][6] Given its central role in inflammation, MIF has emerged as a promising therapeutic target for a range of diseases.[7]

Quantitative Analysis of this compound-MIF Interaction

This compound has been characterized as a non-competitive, allosteric inhibitor of MIF's tautomerase activity.[1][2] It binds to a site adjacent to the enzyme's active pocket, inducing a conformational change that impairs its catalytic function.[1][3] The following tables summarize the key quantitative data from in vitro studies.

Table 1: Inhibition of MIF Tautomerase Activity by this compound

| Parameter | Value | Species | Assay | Reference |

| IC50 | 9.5 ± 5.6 µM | Not Specified | Dopachrome Tautomerase Assay | [8] |

| Ki | 30.9 µM | Human | p-Hydroxyphenylpyruvate (HPP) Tautomerase Assay | [9] |

Table 2: Binding Affinity of this compound to MIF

| Parameter | Value | Species | Method | Reference |

| Kd | 1.4 µM | Human | Surface Plasmon Resonance | [9] |

| Kd | 29.0 µM | Human | Tryptophan Fluorescence | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and MIF.

MIF Tautomerase Activity Assay (Dopachrome Method)

This assay measures the enzymatic activity of MIF through its ability to catalyze the tautomerization of L-dopachrome methyl ester.

Materials:

-

Recombinant MIF protein

-

This compound

-

L-3,4-dihydroxyphenylalanine methyl ester (L-DOPA methyl ester)

-

Sodium periodate (B1199274)

-

Bis-Tris buffer (50 mM, pH 6.2)

-

EDTA (1 mM)

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 475 nm

Procedure:

-

Preparation of L-dopachrome methyl ester substrate:

-

Prepare a 12 mM solution of L-DOPA methyl ester and a 24 mM solution of sodium periodate.

-

Just prior to use, mix equal volumes of the L-DOPA methyl ester and sodium periodate solutions with 19 volumes of reaction buffer (50 mM Bis-Tris, 1 mM EDTA, pH 6.2).

-

Incubate in the dark at 25°C for 5 minutes.[9]

-

-

Enzyme and inhibitor preparation:

-

Prepare a stock solution of recombinant MIF in the reaction buffer.

-

Prepare serial dilutions of this compound in the reaction buffer.

-

-

Assay:

-

In a 96-well plate, add a solution of recombinant MIF (final concentration typically 100 nM).

-

Add the desired concentrations of this compound to the wells containing MIF.

-

Incubate the enzyme-inhibitor mixture for 15 minutes at 25°C.[9]

-

Initiate the reaction by adding the freshly prepared L-dopachrome methyl ester substrate to each well.

-

Immediately measure the decrease in absorbance at 475 nm over time using a spectrophotometer.[9][10]

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between two molecules.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant MIF protein (ligand)

-

This compound (analyte)

-

Amine coupling kit (NHS, EDC, ethanolamine)

-

Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% P20)[11]

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)[12]

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface by injecting a 1:1 mixture of NHS and EDC.[12]

-

Inject the recombinant MIF protein diluted in the immobilization buffer over the activated surface to achieve the desired immobilization level.[12][13]

-

Deactivate any remaining active esters by injecting ethanolamine.[12]

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the this compound solutions sequentially over the MIF-immobilized surface at a constant flow rate.[13]

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.[14]

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[15]

-

Macrophage/Monocyte Chemotaxis Assay

This assay assesses the ability of this compound to inhibit MIF-induced cell migration.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or a suitable macrophage/monocyte cell line

-

Recombinant human MIF (chemoattractant)

-

This compound

-

Chemotaxis chamber (e.g., Transwell inserts)

-

Cell culture medium

-

Cell staining and counting reagents

Procedure:

-

Cell Preparation:

-

Isolate PBMCs from whole blood or culture the desired cell line.

-

Resuspend the cells in serum-free medium.

-

-

Assay Setup:

-

Place the Transwell inserts into the wells of a 24-well plate.

-

In the lower chamber, add medium containing recombinant human MIF.

-

In the upper chamber, add the cell suspension.

-

Add varying concentrations of this compound to the upper chamber with the cells.[1]

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (typically a few hours).

-

-

Quantification of Migration:

-

Remove the Transwell inserts.

-

Remove the non-migrated cells from the top of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the membrane.

-

Count the number of migrated cells in several fields of view under a microscope.

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition for each this compound concentration compared to the MIF-only control.

-

Determine the dose-response relationship.

-

Signaling Pathways and Visualizations

This compound's inhibition of MIF disrupts the downstream signaling cascades that mediate its pro-inflammatory effects. The following diagrams, generated using the DOT language, illustrate these pathways and the mechanism of this compound's action.

This compound's Allosteric Inhibition of MIF

This compound binds to an allosteric site on the MIF trimer, distinct from the tautomerase active site. This binding induces a conformational change that inhibits MIF's enzymatic activity in a non-competitive manner.

MIF Signaling Pathway and Point of this compound Intervention

MIF initiates signaling by binding to the cell surface receptor CD74, which then forms a complex with CXCR2 or CXCR4. This leads to the activation of downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, ultimately promoting inflammation and cell migration. This compound, by inhibiting MIF, prevents the initiation of this cascade.

Experimental Workflow for this compound Characterization

The characterization of this compound as a MIF inhibitor follows a logical progression from initial screening to detailed mechanistic studies.

References

- 1. Allosteric inhibition of macrophage migration inhibitory factor revealed by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric inhibition of macrophage migration inhibitory factor revealed by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the JNK signalling pathway by macrophage migration inhibitory factor (MIF) and dependence on CXCR4 and CD74 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A functional heteromeric MIF receptor formed by CD74 and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrophage migration inhibitory factor (MIF) tautomerase inhibitors as potential novel anti-inflammatory agents: current developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-macrophage migration inhibitory factor (MIF) activity of this compound: A repurposing drug attenuates the pathophysiology of leptospirosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Bot Verification [molecular-interactions.si]

- 12. dhvi.duke.edu [dhvi.duke.edu]

- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 15. bioradiations.com [bioradiations.com]

Preliminary Research on Ibudilast for Alzheimer's Disease Transgenic Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on Ibudilast as a potential therapeutic agent for Alzheimer's disease (AD), with a focus on studies utilizing transgenic animal models. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the mechanism of action, experimental validation, and key findings related to this compound's efficacy in preclinical AD models.

Core Concepts: this compound as a Multi-Target Therapeutic for Alzheimer's Disease

This compound (also known as MN-166) is a small molecule drug with a multi-faceted mechanism of action, making it a compelling candidate for a complex neurodegenerative condition like Alzheimer's disease.[1][2][3] It is a non-selective phosphodiesterase (PDE) inhibitor, with activity against PDE-3, PDE-4, PDE-10, and PDE-11.[4][5] By inhibiting PDEs, this compound increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various cellular signaling pathways, including those involved in inflammation and neuroprotection.[6]

Furthermore, this compound is recognized as a Toll-like receptor 4 (TLR4) antagonist.[1][2][3] TLR4 is a key receptor in the innate immune system, and its activation on microglia, the resident immune cells of the brain, is implicated in the chronic neuroinflammation characteristic of Alzheimer's disease.[1][7] By antagonizing TLR4, this compound can attenuate the downstream inflammatory cascade.[1] Predictive modeling also suggests that this compound may inhibit off-target kinases such as Interleukin-1 receptor-associated kinase 1 (IRAK1).[1][2][3]

This compound is also known to inhibit macrophage migration inhibitory factor (MIF), another pro-inflammatory cytokine.[4][6] The ability of this compound to cross the blood-brain barrier is a critical attribute for a centrally acting therapeutic.[4][5]

Preclinical Efficacy in a Transgenic Rat Model of Alzheimer's Disease

A significant body of preclinical evidence for this compound's efficacy in an AD context comes from a study utilizing the Fisher transgenic 344-AD (TgF344-AD) rat model.[1][2][3] This model is notable for exhibiting key pathological hallmarks of AD, including age-dependent development of amyloid-beta (Aβ) plaques, tau pathology in the form of paired helical filaments (PHFs), microgliosis, and cognitive deficits.[1][3]

In this pivotal study, long-term treatment with this compound demonstrated significant therapeutic effects:

-

Improved Cognitive Function: this compound-treated TgF344-AD rats showed mitigated hippocampal-dependent spatial memory deficits.[1][2][3]

-

Reduced Amyloid Pathology: A significant reduction in Aβ plaque burden was observed specifically in the dentate gyrus of the hippocampus.[1]

-

Reduced Tau Pathology: this compound treatment led to a significant decrease in tau paired-helical filament (PHF-1) load, also in the dentate gyrus.[1]

-

Attenuated Neuroinflammation: The study reported a reduction in microgliosis in the hippocampus of treated animals.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in the TgF344-AD rat model. Note: The primary source for this data reports statistical significance (p-values and t-scores) rather than full mean ± SEM for all groups. The tables reflect the available data.

| Pathological Marker | Brain Region | Effect of this compound Treatment in TgF344-AD Rats | Statistical Significance |

| Amyloid-β Plaque Load | Dentate Gyrus | Significant Reduction | t = 3.449, p = 0.021[1] |

| CA1 | No Significant Effect | t = 0.5707, p = 0.5735[1] | |

| CA3 | No Significant Effect | t = 0.3351, p = 0.7405[1] | |

| Subiculum | No Significant Effect | t = 0.3020, p = 0.7652[1] | |

| Hippocampus (overall) | No Significant Effect | t = 0.08131, p = 0.9359[1] | |

| Tau Pathology (PHF-1) | Dentate Gyrus | Significant Reduction | t = 7.295, p < 0.0001[1] |

| CA1 | No Significant Effect | t = 1.419, p = 0.1688[1] | |

| CA3 | No Significant Effect | t = 0.9579, p = 0.3485[1] | |

| Subiculum | No Significant Effect | t = 0.2824, p = 0.7807[1] | |

| Hippocampus (overall) | No Significant Effect | t = 0.4079, p = 0.6870[1] | |

| Microgliosis | Hippocampus | Mitigation of microgliosis | Reported as a key finding[1][2][3] |

| Cognitive Function | Hippocampal-dependent | Mitigation of spatial memory deficits | Reported as a key finding[1][2][3] |

Experimental Protocols

This section outlines the general methodologies employed in the key preclinical study of this compound in the TgF344-AD rat model. Note: Detailed, step-by-step protocols with specific reagent concentrations and instrument parameters are not fully available in the primary literature and its supplementary materials.

Animal Model and Drug Administration

-

Animal Model: Fisher transgenic 344-AD (TgF344-AD) rats, which express mutant human amyloid precursor protein (APPsw) and presenilin-1 (PS1ΔE9).[1][3]

-

Treatment: this compound was administered orally in the chow to the transgenic and wild-type control rats.

-

Duration: The treatment was long-term, lasting for 6 months.

-

Age at Evaluation: Animals were evaluated at 11 months of age, following the treatment period.[1][3]

Behavioral Assessment: Spatial Memory

-

Task: A hippocampal-dependent spatial memory task was used to assess cognitive function. The specific task mentioned in related literature for this rat model is the active place avoidance task .

-

General Procedure: In this task, the animal is placed on a rotating circular arena and must learn to avoid a stationary sector that delivers a mild foot shock. The animal must use distal visual cues in the room to identify and avoid the shock zone. Performance is typically measured by the latency to enter the shock zone and the number of entries.

Histological and Immunohistochemical Analysis

-

Tissue Preparation: Following behavioral testing, animals were euthanized, and brain tissue was collected and processed for histological analysis.

-

Amyloid-β Plaque Staining: Immunohistochemistry was performed using an antibody specific for amyloid-beta, likely a clone such as 6E10 or 4G8, to visualize and quantify Aβ plaques.

-

Tau Pathology Staining: To assess tau pathology, the PHF-1 antibody, which recognizes tau phosphorylated at serine 396 and 404, was used.

-

Microgliosis Assessment: Microglia were identified and quantified using an antibody against the microglial marker Iba1 (Ionized calcium-binding adapter molecule 1).

-

Quantification: The burden of Aβ plaques, PHF-1 positive tau, and Iba1 positive microglia was quantified in specific hippocampal subregions (dentate gyrus, CA1, CA3, subiculum) using image analysis software.

RNA Sequencing Analysis

-

Tissue: Hippocampal tissue was dissected from the brains of the animals.

-

Procedure: RNA was extracted from the tissue, and RNA sequencing (RNA-seq) was performed to analyze gene expression profiles.

-

Analysis: The RNA-seq data was analyzed to identify differentially expressed genes between the different experimental groups. This analysis revealed that this compound treatment affects gene expression in the Toll-like receptor (TLR) and ubiquitin-proteasome pathways.[1][2][3]

Visualizations: Signaling Pathways and Experimental Workflow

This compound's Proposed Mechanism of Action via TLR4 Signaling

Caption: Proposed mechanism of this compound in modulating TLR4 signaling in microglia.

Experimental Workflow for this compound Study in TgF344-AD Rats

Caption: General experimental workflow for the preclinical study of this compound.

Conclusion and Future Directions

The preliminary research on this compound in a transgenic rat model of Alzheimer's disease presents a compelling case for its further investigation as a disease-modifying therapy. Its multi-target mechanism of action, addressing both neuroinflammation and potentially other downstream pathological events, aligns with the current understanding of AD as a complex and multifactorial disease. The observed improvements in cognitive function and reductions in key AD pathologies in a robust animal model are promising.

Future research should focus on:

-

Elucidating the complete molecular mechanism: Further studies are needed to fully understand the interplay between this compound's PDE inhibitory activity and its modulation of the TLR4 signaling pathway.

-

Validation in other AD models: Testing this compound in other transgenic models with different genetic backgrounds and pathologies would strengthen the preclinical evidence.

-

Dose-response studies: Determining the optimal therapeutic dose and treatment window is crucial for potential clinical translation.

-

Long-term safety and efficacy: More extensive long-term studies are required to assess the sustained benefits and safety profile of chronic this compound administration.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scitechdaily.com [scitechdaily.com]

- 6. TLR4 mediates the impairment of ubiquitin-proteasome and autophagy-lysosome pathways induced by ethanol treatment in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciencealert.com [sciencealert.com]

Unveiling the Neuroprotective Potential of Ibudilast: An In-Depth Technical Guide to In Vitro Investigations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibudilast (3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine) is a small molecule, non-selective phosphodiesterase (PDE) inhibitor that has garnered significant interest for its neuroprotective and anti-inflammatory properties. Initially approved for the treatment of bronchial asthma and post-stroke complications in Japan, emerging in vitro evidence highlights its potential as a therapeutic agent for a range of neurodegenerative diseases. This technical guide provides a comprehensive overview of the in vitro methodologies used to investigate the neuroprotective mechanisms of this compound, presents available quantitative data, and illustrates the key signaling pathways and experimental workflows.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by attenuating neuroinflammation. In vitro studies have elucidated several key mechanisms of action:

-

Inhibition of Phosphodiesterases (PDEs): this compound inhibits multiple PDE isoenzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cAMP levels are associated with the suppression of pro-inflammatory cytokine production.

-

Modulation of Microglial Activation: A central aspect of this compound's neuroprotective activity is its ability to suppress the activation of microglia, the resident immune cells of the central nervous system. By inhibiting microglial activation, this compound reduces the release of neurotoxic factors.[1]

-

Suppression of Pro-inflammatory Mediators: In vitro studies consistently demonstrate that this compound significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6 in activated microglia.[2][3] It also inhibits the production of nitric oxide (NO) and reactive oxygen species (ROS).[2]

-

Enhancement of Anti-inflammatory and Neurotrophic Factors: Beyond suppressing inflammatory responses, this compound promotes a neuroprotective environment by increasing the production of the anti-inflammatory cytokine IL-10 and various neurotrophic factors, including nerve growth factor (NGF), glial cell line-derived neurotrophic factor (GDNF), and neurotrophin-4 (NT-4).[2][3]

-